4-Hidroxi Mexiletina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

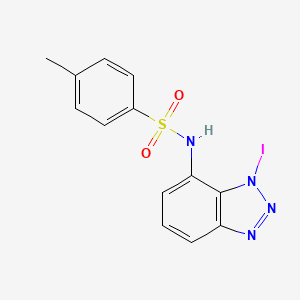

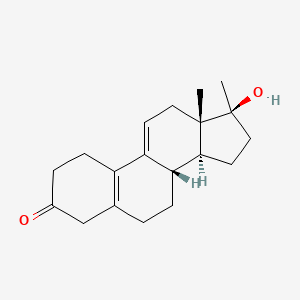

4-Hydroxy Mexiletine is a derivative of Mexiletine, a well-known antiarrhythmic agent. Mexiletine is primarily used to treat abnormal heart rhythms and chronic pain. The addition of a hydroxyl group to the Mexiletine molecule enhances its pharmacological properties, making 4-Hydroxy Mexiletine a compound of interest in medicinal chemistry.

Aplicaciones Científicas De Investigación

Terapia antiarrítmica

Mexiletina es un agente antiarrítmico de clase IB, que actúa como un bloqueador no selectivo de los canales de sodio dependientes de voltaje . Se ha utilizado en el tratamiento de arritmias ventriculares . Debido a su capacidad de bloquear los canales de sodio rápidos en los cardiomiocitos, ha desempeñado un papel antiarrítmico de menor a moderado a lo largo de las últimas décadas .

Tratamiento de arritmias ventriculares

Ciertos pacientes con cardiopatía estructural que sufren de arritmias ventriculares refractarias a los fármacos, es decir, principalmente refractarias a la amiodarona, así como aquellos con formas seleccionadas de síndrome congénito de QT largo (LQTS), aún pueden beneficiarse de la mexiletina en la actualidad .

Discriminación quiral

Mexiletina se utiliza en terapia como una mezcla racémica R, S -MXL clorhidrato . Se ha desarrollado un método nuevo, rápido y eficiente para la separación quiral de los enantiómeros de Mexiletina utilizando electroforesis capilar (CE) y ciclodextrinas (CDs) como selectores quirales (CSs) .

Tratamiento de la miotonía

Se ha evaluado la eficacia y seguridad de la mexiletina para pacientes con miotonía distrófica y no distrófica . La naturaleza rara de la miotonía distrófica y no distrófica ha limitado la evidencia disponible sobre la eficacia de la mexiletina como un tratamiento potencial .

Supresión de la taquicardia/fibrilación ventricular recurrente y resistente a la terapia

Mexiletina ha demostrado su eficacia en diversos entornos arrítmicos . Se ha probado para la supresión de la taquicardia/fibrilación ventricular recurrente y resistente a la terapia

Mecanismo De Acción

- Role : It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) in cardiac cells .

- Downstream effects include shortened action potential duration, reduced refractoriness, and decreased Vmax in partially depolarized cells with fast response action potentials .

- Clinically, it treats ventricular tachycardia and symptomatic premature ventricular beats, while preventing ventricular fibrillation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

4-Hydroxy Mexiletine interacts with various enzymes and proteins. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, and m-hydroxy-mexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . This suggests that 4-Hydroxy Mexiletine may interact with these enzymes during its metabolic process.

Cellular Effects

In terms of cellular effects, 4-Hydroxy Mexiletine, like its parent compound Mexiletine, has been shown to have significant effects on cardiomyocytes . It has been observed to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This suggests that 4-Hydroxy Mexiletine may influence cell function by modulating ion channels and affecting cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of 4-Hydroxy Mexiletine is similar to that of Mexiletine. It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This indicates that 4-Hydroxy Mexiletine exerts its effects at the molecular level through binding interactions with sodium channels, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Mexiletine have been observed to change over time. For instance, chronic administration of Mexiletine has been shown to increase the sodium current in cardiomyocytes . This suggests that 4-Hydroxy Mexiletine may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.

Metabolic Pathways

4-Hydroxy Mexiletine is involved in several metabolic pathways. It is a metabolite of Mexiletine, which is metabolized in the liver via the CYP2D6 pathway to form inactive metabolites . This suggests that 4-Hydroxy Mexiletine may interact with enzymes such as CYP2D6 and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Mexiletine is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals . This suggests that 4-Hydroxy Mexiletine, as a metabolite of Mexiletine, may also be widely distributed within cells and tissues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Mexiletine typically involves the hydroxylation of Mexiletine. One common method is the direct hydroxylation of Mexiletine using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy Mexiletine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy Mexiletine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced back to Mexiletine by removing the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Propiedades

IUPAC Name |

4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVTPUSDCYBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857800 |

Source

|

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123363-66-6 |

Source

|

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

amino}ethan-1-ol](/img/structure/B589810.png)